molecular formula C17H13ClFN3OS2 B11172560 N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B11172560
M. Wt: 393.9 g/mol
InChI Key: GLXDOOZKEJBOJT-UHFFFAOYSA-N
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Description

N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-fluorobenzoic acid.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting 4-chlorobenzyl chloride with thiosemicarbazide under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the 1,3,4-thiadiazole ring.

    Final Coupling: The final step involves coupling the thiadiazole derivative with 3-fluorobenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the study of infectious diseases.

    Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.

    Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the death of the microorganism. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-(5-{[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

Compared to similar compounds, N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide stands out due to its unique combination of a thiadiazole ring and a fluorobenzamide moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H13ClFN3OS2

Molecular Weight

393.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

InChI

InChI=1S/C17H13ClFN3OS2/c18-13-6-4-11(5-7-13)9-24-10-15-21-22-17(25-15)20-16(23)12-2-1-3-14(19)8-12/h1-8H,9-10H2,(H,20,22,23)

InChI Key

GLXDOOZKEJBOJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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